2-(3,4-Difluorophenyl)propan-1-amine
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Overview
Description
2-(3,4-Difluorophenyl)propan-1-amine is a chemical compound with the molecular weight of 171.19 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines was achieved using transaminases . Another study proposed a mechanism for the thermal decomposition of fluoxetine, a compound structurally similar to this compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 171.19 .Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands
Research on N3O3 amine phenols, which include derivatives similar to 2-(3,4-Difluorophenyl)propan-1-amine, focuses on their application as ligands for Group 13 metal ions. These compounds have been prepared and characterized, with a particular interest in their spectroscopic properties and potential applications in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Tertiary Amines in Corrosion Inhibition
The synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrates their potential as inhibitors for carbon steel corrosion. These amines form a protective layer on metal surfaces and show promise as anodic inhibitors in various applications (Gao, Liang, & Wang, 2007).
Organic Light-Emitting Devices
Novel 2,4-difluorophenyl-functionalized arylamines, similar to this compound, have been synthesized and used in organic light-emitting devices. These compounds contribute to improved efficiency and luminance in such devices due to their electron-withdrawing properties (Li et al., 2012).
Hyperbranched Polyimides for Gas Separation
Research into hyperbranched polyimides, which utilize triamine monomers like tris(4-aminophenyl)amine, shows potential for gas separation applications. These materials offer different properties based on monomer addition orders and have been evaluated for their thermal stability and chemical characteristics (Fang, Kita, & Okamoto, 2000).
Quantum Chemical and Molecular Dynamics Simulation
Studies involving compounds like 2-amino-4-(4-chlorophenyl)-thiazole and related derivatives have utilized quantum chemical and molecular dynamics simulations to predict their corrosion inhibition performances on iron. These findings are instrumental in understanding the interaction of such compounds with metal surfaces (Kaya et al., 2016).
Chiral Auxiliary in Palladium-Catalyzed Reactions
Chiral amino alcohols, like cis-2-amino-3,3-dimethyl-1-indanol, have been converted into oxazolines and used as efficient ligands in palladium-catalyzed enantioselective allylic amination reactions. This application is significant in asymmetric synthesis (Sudo & Saigo, 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-difluorophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMFVYVHCPFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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